REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH3:7][C:8]1[N:13]=[CH:12][C:11]([CH2:14]OS(C)(=O)=O)=[CH:10][CH:9]=1>O1CCCC1>[CH3:7][C:8]1[N:13]=[CH:12][C:11]([CH2:14][N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
43.2 kg
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
198 mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=N1)COS(=O)(=O)C
|
Name
|
|
Quantity
|
161 kg
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the resulting slurry stirred for 19 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a Silica (15.5 kg) column
|
Type
|
WASH
|
Details
|
the cake washed five times with tetrahydrofuran (43.5 kg)
|
Type
|
CUSTOM
|
Details
|
440 L of the solution was then removed under vacuum distillation and heptane (41.52 kg)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
ADDITION
|
Details
|
followed by the addition of heptane (48.6 kg)
|
Type
|
FILTRATION
|
Details
|
the solution filtered through a Celite® (4.08 kg) bed at 40° C.
|
Type
|
WASH
|
Details
|
the cake washed twice with heptane (7.2 kg)
|
Type
|
WAIT
|
Details
|
to −12° C. over 5 hrs
|
Duration
|
5 h
|
Type
|
WAIT
|
Details
|
held for 12 hrs at −12° C
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the cake washed with cold (0° C.) heptane (8.5 kg)
|
Type
|
CUSTOM
|
Details
|
dryed at 25° C. under vacuum, which
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=N1)CN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.44 kg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |